4-Hydroxy-1-propanoylproline
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Overview
Description
4-Hydroxy-1-propanoylproline is a derivative of proline, an amino acid that plays a crucial role in the structure of proteins, particularly collagen. This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a propanoyl group at the first carbon of the proline ring. It is a post-translationally modified amino acid, which means it is formed after the protein synthesis process. This modification enhances the stability and function of proteins, making it an important compound in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-propanoylproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using proline hydroxylase, which is highly regio- and stereospecific . The reaction conditions often require the presence of cofactors such as 2-oxoglutarate, oxygen, and iron ions. The reaction can be carried out in microbial systems like engineered Escherichia coli, which can produce high yields of the compound through fermentation .
Industrial Production Methods
Industrial production of this compound is mainly achieved through microbial fermentation. Advances in metabolic engineering have enabled the construction of microbial cell factories that can efficiently produce this compound. The process involves optimizing the carbon flux in the tricarboxylic acid cycle and enhancing the supply of necessary cofactors . Continuous feeding methods and controlled fermentation conditions are employed to maximize production yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-propanoylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and propanoyl groups, which are reactive sites on the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the propanoyl group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the propanoyl group can yield an alcohol .
Scientific Research Applications
4-Hydroxy-1-propanoylproline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-propanoylproline involves its incorporation into proteins, where it enhances their stability and function. The hydroxylation of proline residues in collagen, for example, is crucial for the formation of stable triple helices, which are essential for the structural integrity of connective tissues . The compound also plays a role in cellular signaling pathways, where it can modulate the activity of various enzymes and transcription factors .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyproline: A major component of collagen, similar in structure but lacks the propanoyl group.
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline, differing in the configuration of the hydroxyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics proline.
Uniqueness
4-Hydroxy-1-propanoylproline is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-hydroxy-1-propanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-7(11)9-4-5(10)3-6(9)8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13) |
InChI Key |
WDQFANGFRWWMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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